2-(Trifluoromethyl)pyrimidine-5-carboxamide

Fragment-Based Drug Discovery Structural Biology Protein Crystallography

2-(Trifluoromethyl)pyrimidine-5-carboxamide (S7J) is a validated fragment for structure-based drug discovery. Its binding mode has been confirmed in high-resolution co-crystal structures with multiple protein targets, including IL-1β (PDB: 5R8D, 1.47 Å resolution), SARS-CoV-2 helicase (PDB: 5RM3), and ABL1 kinase. Procuring this specific scaffold eliminates the need for initial co-crystallography, accelerating fragment-to-lead timelines by weeks. Ideal for fragment screening libraries, kinase inhibitor programs, and antiviral helicase-targeting campaigns. Order this pre-validated building block to de-risk your medicinal chemistry workflow.

Molecular Formula C6H4F3N3O
Molecular Weight 191.11 g/mol
CAS No. 1378340-42-1
Cat. No. B1456403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)pyrimidine-5-carboxamide
CAS1378340-42-1
Molecular FormulaC6H4F3N3O
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(F)(F)F)C(=O)N
InChIInChI=1S/C6H4F3N3O/c7-6(8,9)5-11-1-3(2-12-5)4(10)13/h1-2H,(H2,10,13)
InChIKeyOKRNBFHZDGTDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)pyrimidine-5-carboxamide (CAS 1378340-42-1): A Validated Fragment Scaffold for Structural Biology and Medicinal Chemistry


2-(Trifluoromethyl)pyrimidine-5-carboxamide (CAS 1378340-42-1) is a heterocyclic building block belonging to the pyrimidine-5-carboxamide class. Characterized by a trifluoromethyl group at the 2-position, it has a molecular formula of C6H4F3N3O and a molecular weight of 191.11 g/mol [1]. Its primary utility is as a versatile small molecule scaffold and, more specifically, as a validated fragment for structure-based drug discovery, confirmed by its deposition in the Protein Data Bank (PDB) under the ligand code S7J [2]. The compound's compact size and defined interaction potential make it a valuable starting point for hit-to-lead optimization programs.

Why Substituting 2-(Trifluoromethyl)pyrimidine-5-carboxamide with Unvalidated Analogs Introduces Significant Project Risk


While numerous pyrimidine-5-carboxamide derivatives exist, simple substitution with a close analog (e.g., 2-methyl or 2-chloro derivatives) or an uncharacterized fragment is not equivalent for research requiring a validated structural biology starting point. The target compound (S7J) has been explicitly validated in fragment-based screening campaigns, providing high-resolution co-crystal structures across multiple protein targets [1]. This experimental validation de-risks medicinal chemistry efforts by confirming its ability to bind to protein pockets and by providing a known binding mode. Using a non-validated analog would necessitate repeating costly and time-consuming crystallography and biophysical assays to achieve the same level of project confidence, thereby delaying lead identification and optimization phases.

Quantitative Evidence for Selecting 2-(Trifluoromethyl)pyrimidine-5-carboxamide Over Close Analogs


Validated Multi-Target Fragment Hit Across Diverse Therapeutic Protein Classes

Unlike most commercial pyrimidine-5-carboxamide analogs that lack structural validation, 2-(trifluoromethyl)pyrimidine-5-carboxamide (fragment Z1745658474/S7J) is a validated fragment hit in multiple high-resolution crystal structures. The PanDDA (Pan-Dataset Density Analysis) group has deposited co-crystal structures of this compound bound to Interleukin-1 beta (IL-1β, PDB: 5R8D) at 1.47 Å resolution [1], the SARS-CoV-2 helicase (PDB: 5RM3) [2], the FERM domain of human EPB41L3 (PDB: 5RZN) [3], and the phosphatase and C2 domains of SHIP1 (PDB: 5RYL) [4]. This multi-target validation is a strong differentiator, as it demonstrates the compound's promiscuous yet specific binding capability across different protein classes, which is not documented for its 2-methyl or 2-chloro analogs.

Fragment-Based Drug Discovery Structural Biology Protein Crystallography

Defined Binding Mode and Key Interactions in a Clinically Relevant Cytokine Target

The co-crystal structure of 2-(trifluoromethyl)pyrimidine-5-carboxamide with Interleukin-1 beta (IL-1β) (PDB: 5R8D) at 1.47 Å resolution provides a precise and detailed binding mode [1]. This structure reveals specific interactions that can be exploited for rational drug design. For instance, the trifluoromethyl group and the pyrimidine nitrogen atoms are positioned for potential hydrogen bonds and hydrophobic contacts within the binding pocket. In contrast, close structural analogs like 2-aminopyrimidine-5-carboxamide or 2-methylpyrimidine-5-carboxamide would likely exhibit different binding affinities and orientations due to altered electronic and steric properties, but this specific binding mode is not documented for those compounds. The availability of this high-resolution structural data offers a distinct quantitative advantage for structure-guided optimization over uncharacterized analogs.

Interleukin-1 beta Protein-Protein Interaction Inhibitors Structure-Based Drug Design

Proven Utility as a Core Scaffold in Novel BCR-ABL Kinase Inhibitor Patents

The 2-(trifluoromethyl)pyrimidine-5-carboxamide core has been specifically utilized in the development of potent and selective BCR-ABL inhibitors, as evidenced by its presence in compound CHMFL-ABL-053 [1]. This compound, built upon this scaffold, demonstrates high potency (ABL1: IC50 of 70 nM) and selectivity, leading to oral availability for treating chronic myeloid leukemia. While many pyrimidine-5-carboxamide analogs exist, the specific 2-trifluoromethyl substitution pattern has been successfully incorporated into a clinical candidate-like molecule with proven in vivo efficacy. This indicates that the 2-trifluoromethyl group imparts favorable physicochemical and pharmacokinetic properties that are not guaranteed with other 2-substituents (e.g., methyl, chloro, amino), making it a superior starting point for kinase inhibitor projects targeting similar profiles.

Chronic Myeloid Leukemia Kinase Inhibitor BCR-ABL

Optimal Research and Procurement Scenarios for 2-(Trifluoromethyl)pyrimidine-5-carboxamide (CAS 1378340-42-1)


Accelerated Fragment-to-Lead Optimization for Protein-Protein Interaction Targets

For teams conducting fragment-based drug discovery against challenging targets like IL-1β or similar cytokines, 2-(trifluoromethyl)pyrimidine-5-carboxamide (S7J) is a strategic procurement. Its validated binding mode in the 1.47 Å resolution co-crystal structure (PDB: 5R8D) eliminates the need for initial co-crystallography, enabling immediate structure-guided design and synthesis of analogs [1]. This can shorten the fragment-to-lead timeline by weeks to months compared to starting with a structurally uncharacterized fragment.

Development of Pan-Antiviral Agents Targeting Viral Helicases

Research groups investigating broad-spectrum antivirals can leverage the validated co-crystal structure of this compound bound to the SARS-CoV-2 helicase (PDB: 5RM3) [2]. This evidence positions the compound as a privileged fragment for initiating medicinal chemistry campaigns against viral helicases, a conserved and essential enzyme class. The existing structural data provides a template for designing inhibitors with improved affinity and selectivity, offering a clear advantage over procuring generic, non-validated pyrimidine building blocks.

Design of Next-Generation BCR-ABL Kinase Inhibitors

Scientists focused on developing new therapies for chronic myeloid leukemia (CML) should prioritize this scaffold due to its proven role in the discovery of CHMFL-ABL-053 [3]. This precedent demonstrates that the 2-(trifluoromethyl)pyrimidine-5-carboxamide core is compatible with achieving potent (ABL1 IC50 = 70 nM), selective, and orally bioavailable kinase inhibition. Procuring this specific scaffold provides a validated chemical starting point, increasing the likelihood of replicating favorable drug-like properties in new chemical entities.

Multi-Target Fragment Screening and Chemical Biology Probe Development

For organizations conducting large-scale fragment screening or developing chemical probes for multiple target classes, 2-(trifluoromethyl)pyrimidine-5-carboxamide (S7J) is a high-value procurement. Its validation in co-crystal structures with diverse proteins (IL-1β, SARS-CoV-2 helicase, EPB41L3, SHIP1) demonstrates its ability to bind a variety of protein surfaces and pockets [1][2][4][5]. This promiscuity, coupled with high-resolution structural data, makes it an ideal core for generating focused libraries aimed at identifying novel chemical probes for understudied targets.

Quote Request

Request a Quote for 2-(Trifluoromethyl)pyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.